

# Spectroscopic Profile of 2-Propyl-1,3,2-benzodioxaborole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Propyl-1,3,2-benzodioxaborole**. Due to the limited availability of directly published, complete experimental spectra for this specific molecule, this document presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to serve as a reliable reference for the identification and characterization of **2-Propyl-1,3,2-benzodioxaborole** in a research and development setting.

## Molecular Structure and Properties

**2-Propyl-1,3,2-benzodioxaborole**, also known as B-n-propylcatecholborane, is an organoboron compound with the molecular formula  $C_9H_{11}BO_2$  and a molecular weight of approximately 162.00 g/mol [1]. Its structure consists of a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole ring system.

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **2-Propyl-1,3,2-benzodioxaborole**.

### $^1H$ NMR Spectroscopy Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzodioxaborole ring and the aliphatic protons of the propyl group.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	Multiplet	4H	Ar-H
~1.5 - 1.7	Sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.9 - 1.1	Triplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~0.8 - 1.0	Triplet	3H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Note: Predicted values are based on the analysis of similar structures and general chemical shift principles.

## <sup>13</sup>C NMR Spectroscopy Data

The carbon-13 NMR spectrum will display signals for the aromatic carbons and the propyl chain carbons. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.

Chemical Shift ( $\delta$ , ppm)	Assignment
~148-150	C-O
~122-124	Ar-CH
~112-114	Ar-CH
~25-30	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~18-22	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13-15	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
Broad or unobserved	C-B

Note: Predicted values are based on data for related benzodioxaborole derivatives and propyl-substituted aromatic compounds[2].

## Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, and B-O bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850-2960	Medium-Strong	Aliphatic C-H stretch
~1600, ~1475	Medium-Strong	Aromatic C=C stretch
~1300-1400	Strong	B-O stretch
~1250	Strong	C-O stretch

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

## Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
~162	Molecular ion [M] <sup>+</sup>
~119	Loss of propyl group [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-Propyl-1,3,2-benzodioxaborole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Propyl-1,3,2-benzodioxaborole** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS signal.

- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the liquid sample of **2-Propyl-1,3,2-benzodioxaborole** directly onto the ATR crystal.
- Acquire the sample spectrum.

Data Acquisition:

- Spectral Range:  $4000\text{--}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32.

Data Processing:

- The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).

#### GC-MS Protocol:

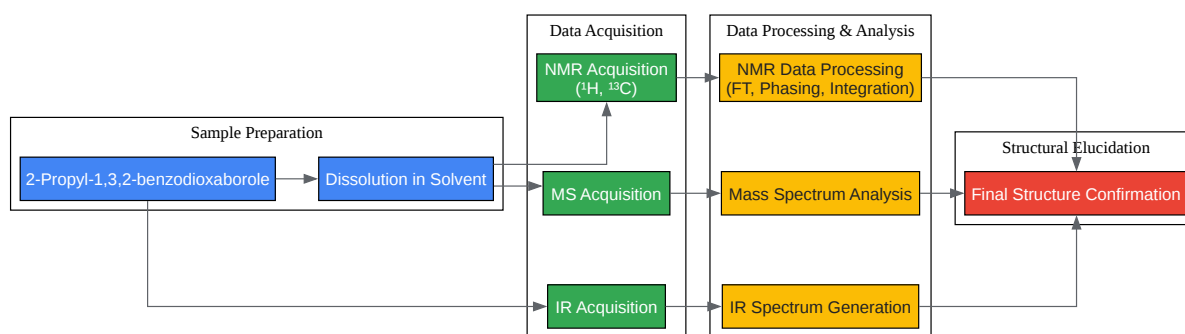
- Sample Preparation: Prepare a dilute solution of **2-Propyl-1,3,2-benzodioxaborole** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Conditions:
  - Column: A suitable capillary column (e.g., HP-5ms).
  - Injection Volume: 1  $\mu$ L.
  - Inlet Temperature: 250  $^{\circ}$ C.
  - Oven Program: Start at a low temperature (e.g., 50  $^{\circ}$ C), hold for 1-2 minutes, then ramp at 10-20  $^{\circ}$ C/min to a final temperature of 280-300  $^{\circ}$ C.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.

#### Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **2-Propyl-1,3,2-benzodioxaborole**.
- Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

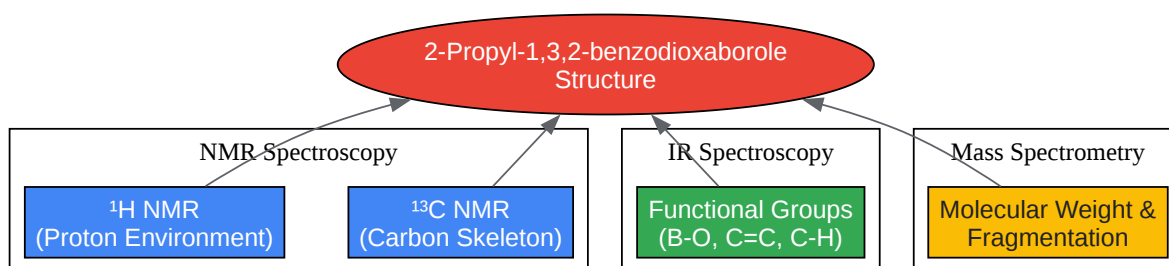
## Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Integration of data from different spectroscopic techniques for structural elucidation.

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## References

- 1. Buy 2-Propyl-1,3,2-benzodioxaborole | 40218-49-3 [smolecule.com]
- 2. C<sub>9</sub>H<sub>12</sub> C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of <sup>13</sup>C chemical shifts ppm of 1-phenylpropane C<sub>13</sub> <sup>13</sup>-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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